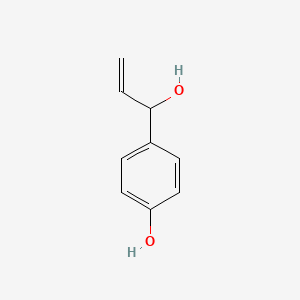

(R)-4-(1-Hydroxyallyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4-(1-hydroxyprop-2-enyl)phenol |

InChI |

InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2 |

InChI Key |

UGNPXYBKDPBTAZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for R 4 1 Hydroxyallyl Phenol and Its Chiral Derivatives

Asymmetric Synthetic Approaches

The synthesis of chiral molecules such as (R)-4-(1-Hydroxyallyl)phenol requires strategies that can control the three-dimensional arrangement of atoms. Asymmetric synthesis, particularly through catalytic methods, offers an efficient and atom-economical approach to producing these valuable compounds.

Enantioselective Catalytic Methods for this compound Production

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Various transition metals, including gold, iridium, palladium, rhodium, and copper, have been employed in the development of catalytic systems for the synthesis of chiral phenols and their derivatives.

Gold catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of complex natural products. researchgate.net Gold(I) complexes, in particular, have been utilized in the enantioselective hydrofunctionalization of allenes and the cycloisomerization of furanynes. researchgate.netnih.gov For instance, gold(I)-catalyzed intramolecular addition of sulfonamides to dienes has been reported to proceed with high enantioselectivity. beilstein-journals.org

In the context of synthesizing chiral phenols, gold catalysts have been used in the addition of phenols and carboxylic acids to alkenes. beilstein-journals.org Specifically, gold(III)-catalyzed annulation of phenols with dienes can produce dihydrobenzofuran derivatives. beilstein-journals.org While direct synthesis of this compound using gold catalysis is not explicitly detailed in the provided results, the principles of gold-catalyzed enantioselective transformations are well-established for related structures. For example, a gold and iridium co-catalyzed synthesis of spiroaminals and spiroketals from 2-(1-hydroxyallyl)phenols has been reported, achieving high diastereo- and enantioselectivities. thieme-connect.com

Table 1: Examples of Gold-Catalyzed Enantioselective Reactions

| Reactants | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-(1-Hydroxyallyl)phenols and alkynyl amides/alcohols | Gold and Iridium co-catalysis | Spiroaminals and Spiroketals | ≤99% | thieme-connect.com |

| Enamides and donor-acceptor diazo compounds | Gold(I) with Carreira ligand | Densely substituted cyclopropanes | High | nih.gov |

| Diazooxindoles and styrene-type alkenes | Digold complex with spiroketal biphosphine | Cyclopropanes | Excellent | nih.gov |

A notable application is the iridium-catalyzed asymmetric functionalization of 4-hydroxypyran-2-ones using allyl alcohols, which yields allylation products with excellent enantioselectivities (up to >99% ee). nih.gov Furthermore, iridium catalysis has been employed in the sequential asymmetric allylic substitution and olefin isomerization to generate axially chiral styrenes from β-naphthol as a nucleophile, achieving up to 98% ee. sioc-journal.cn

Yang, Tian, and Deng et al. reported an iridium/zinc/bifunctional squaramide catalyzed asymmetric allylation/ring expansion of 2-(1-hydroxyallyl)phenols with cyclobutanone (B123998) carboxamides. nih.gov This sequential catalysis furnishes 8-membered benzo[b]oxocines with high diastereoselectivities and excellent enantioselectivities. nih.gov Additionally, iridium-catalyzed asymmetric cascade allylation/Pictet-Spengler cyclization of azomethine ylides with branched aromatic allylic alcohols provides an efficient route to 1,3,4-trisubstituted tetrahydroisoquinolines. bohrium.com

Table 2: Iridium-Catalyzed Asymmetric Reactions for Chiral Phenol (B47542) Derivatives

| Substrate | Nucleophile/Reagent | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxypyran-2-one | Allyl alcohols | Iridium | Allylation products | >99% | nih.gov |

| Allyl carbonate | β-Naphthol | [Ir(cod)Cl]₂ and Alexakis ligand | Axially chiral styrenes | 59-98% | sioc-journal.cn |

| 2-(1-Hydroxyallyl)phenols | Cyclobutanone carboxamides | Iridium/Zinc/Squaramide | 8-membered benzo[b]oxocines | Excellent | nih.gov |

| Thioesters | Vinyl ethylene (B1197577) carbonate | Iridium | Chiral β-hydroxy allylic sulfides | Excellent | rsc.org |

Palladium-catalyzed reactions are among the most important methods for constructing C-C bonds asymmetrically. nih.gov The asymmetric 1,4-addition of arylboronic acids to conjugated enones is a well-established strategy. beilstein-journals.org A significant finding is that a free phenolic hydroxyl group does not typically interfere with the palladium catalyst or negatively affect the enantioselectivity of the reaction. nih.gov

For instance, the palladium-catalyzed addition of arylboronic acids to β-(2-hydroxyaryl)enones, followed by cyclization, yields substituted chromenes in excellent yields and with high enantioselectivities (95–99% ee). nih.gov Palladium(II)-catalyzed asymmetric oxidative cyclization of 2-allylphenols has also been explored, representing a Wacker-type oxidation process. acs.org Furthermore, a novel method for synthesizing spirocycles involves a palladium-catalyzed intramolecular ipso-Friedel-Crafts alkylation of phenols. researchgate.net

Table 3: Palladium-Catalyzed Asymmetric Synthesis of Chiral Phenolic Compounds

| Reaction Type | Substrates | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric 1,4-Addition/Cyclization | β-(2-Hydroxyaryl)enones and Arylboronic acids | Palladium with chiral ligand | Substituted chromenes | 95-99% | nih.gov |

| Asymmetric Oxidative Cyclization | 2-Allylphenols | Palladium(II)/Copper(II)/O₂ | Dihydrofurobenzofuran derivatives | Not specified | acs.org |

| Intramolecular ipso-Friedel-Crafts Alkylation | Phenols with zwitterionic π-propargyl palladium species | Palladium(0) with DPEphos | Spirocycles | Not specified | researchgate.net |

Rhodium-catalyzed asymmetric conjugate arylation using arylboronic acids is a reliable method for synthesizing chiral molecules with a benzylic stereogenic center. rsc.org A general method has been developed for the synthesis of diverse chiral phenols via rhodium-catalyzed asymmetric conjugate arylation with hydroxylated arylboronic acids in ethanol. rsc.orgrsc.org This method is notable for its low catalyst loading, high reactivity, and excellent enantioselectivity, and the rhodium catalyst can be recycled. rsc.orgrsc.org

While early studies suggested that phenols could deactivate rhodium catalysts, recent advancements have overcome this limitation. rsc.org The synthetic utility of this strategy has been demonstrated in the efficient synthesis of the chiral drug tolterodine. rsc.orgrsc.org Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarins has also been shown to proceed with high enantioselectivity. researchgate.net

Table 4: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Phenols

| Reaction Type | Substrates | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Conjugate Arylation | Phenolic enones and Hydroxylated arylboronic acids | Rhodium with chiral diene ligand | Chiral phenols | Excellent | rsc.orgrsc.org |

| Asymmetric 1,4-Addition | Coumarins and Arylboronic acids | Rh(acac)(C₂H₄)₂ and (R)-Segphos | (R)-4-Arylchroman-2-ones | >99% | researchgate.net |

| Asymmetric Transfer Hydrogenation | Aryl ketones with free phenolic hydroxyl groups | Rhodium | Chiral aryl alcohols | 84% to >99% | nih.gov |

Copper-catalyzed reactions offer a cost-effective and versatile approach to asymmetric synthesis. acs.org Copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters has been achieved using chiral phenol-carbene ligands, where the phenolic moiety plays a crucial role in achieving high enantioselectivity. beilstein-journals.org

A significant development is the copper-catalyzed enantioselective [4+1] annulation of yne-allylic esters with 1,3-dicarbonyl compounds. researchgate.net This method utilizes a remote stereocontrol strategy to produce a diverse range of spirocycles with excellent chemo-, regio-, and enantioselectivities. researchgate.net While not a direct synthesis of this compound, these annulation reactions demonstrate the potential of copper catalysis for constructing complex chiral molecules containing phenolic substructures. researchgate.netsnnu.edu.cnnih.gov

Table 5: Copper-Catalyzed Enantioselective Reactions

| Reaction Type | Substrates | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enantioselective Conjugate Reduction | α,β-Unsaturated esters | Copper with chiral phenol-NHC ligand | Enantioenriched esters | Up to 90% | beilstein-journals.org |

| Enantioselective [4+1] Annulation | Yne-allylic esters and 1,3-Dicarbonyl compounds | Copper with chiral ligand | Spirocycles | Excellent | researchgate.net |

| Enantioselective [6+3] Cycloaddition | Imino esters and Fulvenes | Copper with chiral phosphine (B1218219) ligand | Chiral ligands for Rhodium complexes | Excellent diastereoselectivity | snnu.edu.cn |

| Enantioselective Synthesis of Allenes | Propargylic dichlorides | Copper with SimplePhos ligand | Axially chiral chloroallenes | 62-96% | acs.org |

Cooperative and Dual-Catalytic Systems (e.g., Gold/Iridium, Iridium/Brønsted Acid)

Cooperative and dual-catalytic systems have emerged as powerful tools for the asymmetric synthesis of chiral molecules. ethz.ch These systems utilize two distinct catalysts that can operate in a single or dual catalytic cycle to activate both the nucleophile and the electrophile, thereby enhancing reaction rates and selectivities. ethz.ch In the context of synthesizing this compound derivatives, iridium-based catalytic systems, often paired with a co-catalyst, have proven particularly effective.

Iridium/Brønsted Acid Catalysis: The combination of an iridium complex and a Brønsted acid is a widely used strategy. rsc.org For instance, the enantioselective allylic dearomatization of naphthol derivatives with allylic alcohols has been achieved using a cooperative iridium and Brønsted acid catalytic system. dicp.ac.cn In a similar vein, an Ir/Brønsted acid dual-catalytic approach has been developed for the asymmetric cascade reaction of 2-(1-hydroxyallyl)phenols with isochroman (B46142) ketals, leading to the formation of spiroketals with high enantioselectivities. researchgate.netresearchgate.net This methodology has also been applied to the intramolecular allylic dearomatization of allylic alcohol-tethered naphthols. researchgate.net The Brønsted acid is believed to facilitate the formation of the π-allyl-iridium intermediate, a key species in the catalytic cycle. rsc.org

Gold/Iridium Sequential Catalysis: Sequential catalysis, where two catalytic reactions occur in a specific order, offers another avenue for complex molecule synthesis. A notable example is the use of a gold and iridium sequential catalytic system for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols or alkynamides. researchgate.netcolab.wsnih.gov In this process, an in-situ generated exocyclic vinyl ether or enamide undergoes an asymmetric allylation/spiroketalization with a π-allyl-Ir species, yielding spiroketals and spiroaminals with excellent enantioselectivity. researchgate.netcolab.wsnih.gov

Iridium/Amine Dual Catalysis: Dual catalysis involving an iridium complex and a chiral amine has been successfully employed in the formal asymmetric [4+2]-cycloaddition of allylic aminoalcohols and α-branched aldehydes to produce enantioenriched hydroquinolines. chim.it The iridium catalyst activates the allylic aminoalcohol, while the amine catalyst activates the carbonyl compound. chim.it This strategy allows for independent control over the stereocenters by selecting the appropriate enantiomers of the two chiral catalysts. chim.itresearchgate.net

| Catalytic System | Reactants | Product Type | Key Features |

| Iridium/Brønsted Acid | 2-(1-Hydroxyallyl)phenols, Isochroman ketals | Spiroketals | High enantioselectivity in a cascade reaction. researchgate.netresearchgate.net |

| Gold/Iridium Sequential | Racemic 2-(1-Hydroxyallyl)phenols, Alkynols/Alkynamides | Spiroketals, Spiroaminals | Enantioselective cascade with in-situ generated intermediates. researchgate.netcolab.wsnih.gov |

| Iridium/Amine Dual | Allylic aminoalcohols, α-Branched aldehydes | Hydroquinolines | Stereodivergent synthesis with independent stereocenter control. chim.itresearchgate.net |

Kinetic Resolution Strategies for Racemic 2-(1-Hydroxyallyl)phenols

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This strategy has been successfully applied to racemic 2-(1-hydroxyallyl)phenols and related structures.

In the context of gold and iridium sequential catalysis, while racemic 2-(1-hydroxyallyl)phenols undergo an enantioselective cascade, racemic 2-(1-hydroxyallyl)anilines participate in a kinetic resolution process. researchgate.netcolab.wsnih.gov This allows for the isolation of enantioenriched spiroaminals and the unreacted, enantioenriched 2-(1-hydroxyallyl)anilines. researchgate.netcolab.wsnih.gov

Iridium-catalyzed asymmetric hydrogenation has also been utilized for the kinetic resolution of trisubstituted allylic alcohols. nih.gov The stereochemical outcome is governed by the interaction between the hydroxyl group of the alcohol and the iridium hydride, with steric interactions disfavoring the hydrogenation of one enantiomer. nih.gov Furthermore, a cascade 1,3-rearrangement and hydrogenation process can lead to a highly efficient kinetic resolution. nih.gov

The use of aqueous solutions of nucleophiles in iridium-catalyzed asymmetric allylic substitution can also result in kinetic resolution of the starting allylic alcohol, particularly with more basic and less nucleophilic reagents like methylamine. ethz.ch

Stereoselective Conversions and Deracemization Processes

Beyond kinetic resolution, stereoselective conversions and deracemization processes offer pathways to enantiomerically pure compounds from racemic mixtures. Deracemization, in particular, is an attractive strategy as it theoretically allows for the conversion of the entire racemic starting material into a single enantiomer.

One approach to deracemization involves the selective oxidation of one enantiomer of a racemic mixture, followed by the reduction of the resulting prochiral intermediate. For instance, in the synthesis of benzoin, the deracemization of a racemic mixture can be achieved through the selective oxidation of one isomer, which can then be converted to the desired enantiomer. mdpi.com

Stereoselective conversions often involve the use of chiral catalysts or reagents to transform a racemic starting material into a product with a specific stereochemistry. The Mitsunobu reaction, for example, is known for inverting the stereochemistry at a carbon center and has been applied in carbohydrate chemistry to convert anomeric hydroxyl groups. mdpi.com However, the formation of oxocarbenium ion intermediates can sometimes lead to a loss of stereoselectivity. mdpi.com

In the context of iridium catalysis, a double stereo- and enantioconvergent catalytic process has been reported where a racemic mixture of four isomeric allylic alcohols was converted into a single enantiomer in one step. nih.gov This process involves an isomerization to a trisubstituted allylic alcohol intermediate followed by hydrogenation. nih.gov

Functional Group Interconversions and Strategic Modifications to Access this compound Derivatives

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukscribd.comscribd.com This is crucial for accessing a variety of this compound derivatives from a common chiral intermediate.

A primary FGI involves the conversion of the hydroxyl group of the allylic alcohol. This can be achieved through various methods. For instance, alcohols can be converted into good leaving groups like sulfonates (e.g., mesylates, tosylates) by reacting with the corresponding sulfonyl chlorides. ub.edu These sulfonates can then be displaced by a wide range of nucleophiles to introduce new functionalities. ub.edu

Alternatively, the hydroxyl group can be directly replaced by halides (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (B44618) (PPh₃) and iodine. ub.edu These alkyl halides are also versatile intermediates for further transformations. ub.edu

The Mitsunobu reaction provides a method for the conversion of alcohols to other functional groups, such as azides, with inversion of stereochemistry by reacting the alcohol with hydrazoic acid (HN₃) in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). vanderbilt.edu The resulting azide (B81097) can then be reduced to a primary amine. vanderbilt.edu

Substrate Scope and Limitations in Enantioselective Synthesis

The success of any synthetic methodology is determined by its substrate scope and limitations. In the enantioselective synthesis of this compound and its derivatives, various catalytic systems have been explored, each with its own range of compatible substrates.

Iridium-Catalyzed Reactions: Iridium-catalyzed asymmetric allylic substitution reactions have demonstrated a broad substrate scope. For example, in the allylic dearomatization of naphthol derivatives, both electron-rich and electron-deficient substituents on the ortho-, meta-, or para-positions of the allyl alcohols are well-tolerated, leading to products with excellent enantioselectivities. rsc.org Similarly, in the iridium-catalyzed asymmetric cascade allylation/Pictet-Spengler cyclization, imino esters with various substituents on the phenyl ring and heteroaryl-substituted imino esters react smoothly. bohrium.com However, for the phenyl allylic alcohol component in this specific reaction, substrates with one to three methoxy (B1213986) groups performed well, while those with methyl substituents or a simple phenyl group did not yield the desired tetrahydroisoquinoline products. bohrium.com

Gold-Catalyzed Reactions: In gold-catalyzed C-H bond functionalization of phenols with diazo compounds, a variety of phenols and N-acylanilines are suitable substrates, furnishing the products in moderate to excellent yields. acs.org

Organocatalyzed Reactions: Organocatalyzed enantioselective intermolecular C-H amination of polycyclic phenols has been shown to be compatible with a range of diazodicarboxamides bearing either electron-donating or electron-withdrawing groups, as well as alkyl-substituted substrates. nih.gov

Enzymatic Reactions: In multienzyme cascades for the stereoselective hydroxyethyl (B10761427) functionalization of phenols, various substituted phenols can be converted to the corresponding benzylic alcohols. nih.gov However, the efficiency can be influenced by the nature and position of the substituent. For instance, with substituents ortho to the phenolic hydroxyl group, the reaction outcome appears to be more influenced by steric effects than electronic effects. nih.gov

Chemical Reactivity and Mechanistic Investigations of R 4 1 Hydroxyallyl Phenol Transformations

Cascade Reactions Involving 4-(1-Hydroxyallyl)phenols

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation. For substrates like 4-(1-hydroxyallyl)phenols, these cascades often involve the initial formation of a reactive intermediate that subsequently participates in further transformations, leading to the rapid construction of molecular complexity.

Asymmetric Allylation/Spiroketalization Reactions

A significant application of (R)-4-(1-hydroxyallyl)phenol derivatives is in asymmetric allylation followed by spiroketalization. These cascade reactions are pivotal for the stereoselective synthesis of spiroketals, which are core structures in numerous natural products with diverse biological activities.

Iridium catalysts, particularly chiral Ir(I) complexes, have proven effective in mediating these transformations. For instance, an asymmetric cascade allylation/spiroketalization reaction between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines has been accomplished using a chiral Ir(I) catalyst derived from a commercially available iridium precursor and the Carreira ligand. acs.orgresearchgate.net This method yields structurally unique oxazoline-spiroketals in high yields (up to 86%), excellent enantioselectivities (>99% ee), and high diastereoselectivities (>20:1 dr). acs.orgresearchgate.net Mechanistic studies suggest that substitution at the 4-position of the 5-methyleneoxazoline is crucial to prevent aromatization and facilitate the spiroketalization step. acs.orgresearchgate.net

Dual catalytic systems, combining iridium and a Brønsted acid, have also been developed for the asymmetric synthesis of bisbenzannulated spiroketals. rsc.org In this approach, 2-(1-hydroxyallyl)phenols react with isochroman (B46142) ketals. The Brønsted acid promotes the formation of exocyclic enol ethers from the ketals, which then undergo an iridium-catalyzed enantioselective allylation and spiroketalization sequence. rsc.orgrsc.org This dual catalysis affords products with high diastereomeric ratios (up to 17:1) and outstanding enantiomeric excess (>99%). rsc.org Theoretical calculations have revealed that the chiral iridium catalyst governs the enantioselectivity, while the Brønsted acid controls the high diastereoselectivity through a thermodynamically controlled epimerization process. rsc.org

Furthermore, a sequential gold and iridium catalytic system enables the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols or alkynamides. nih.govthieme-connect.comresearchgate.netresearchgate.net This process involves the in situ generation of exocyclic vinyl ethers or enamides, which then undergo asymmetric allylation/spiroketalization with a π-allyl-Ir species. nih.govresearchgate.netresearchgate.net This strategy provides efficient access to spiroketals and spiroaminals with excellent enantioselectivities. nih.govresearchgate.netresearchgate.net

| Catalyst System | Reactants | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Ir(I) / Carreira Ligand | 2-(1-Hydroxyallyl)phenols, 5-Methyleneoxazolines | Oxazoline-Spiroketals | Up to 86% | >99% | >20:1 |

| Ir / Brønsted Acid | 2-(1-Hydroxyallyl)phenols, Isochroman Ketals | Bisbenzannulated Spiroketals | High | >99% | Up to 17:1 |

| Au / Ir Sequential Catalysis | Racemic 2-(1-Hydroxyallyl)phenols, Alkynols/Alkynamides | Spiroketals/Spiroaminals | Moderate to High | Excellent | >20:1 |

Allylation/Cyclization for Chiral Heterocycle Formation (e.g., Chromenes, Spiroaminals)

The allylic alcohol moiety in 4-(1-hydroxyallyl)phenol is a key functional group for initiating allylation reactions that can be coupled with cyclization to form a variety of chiral heterocycles. These include important structural motifs like chromenes and spiroaminals. nih.govresearchgate.net

An enantioselective cascade allylation/cyclization of 1-(methylthio)-2-nitroenamines with 2-(1-hydroxyallyl)phenols, catalyzed by a chiral Ir(I) complex, yields a broad range of 2-amino-3-nitro-4H-chromene derivatives. researchgate.netrsc.org These products are obtained in moderate to high yields (55–99%) and with moderate to excellent enantioselectivities (50–99% ee). rsc.org By using malononitrile (B47326) in this cascade, enantioenriched 2-amino-3-cyano-4H-chromene derivatives can also be synthesized. rsc.org

The synthesis of spiroaminals can be achieved through a gold and iridium sequential catalytic system. nih.govthieme-connect.com Racemic 2-(1-hydroxyallyl)phenols react with alkynamides, leading to the formation of spiroaminals in moderate to high yields and with excellent stereoselectivities. thieme-connect.com A kinetic resolution process has also been observed when using racemic 2-(1-hydroxyallyl)anilines, affording enantioenriched spiroaminals and the unreacted anilines in good yields. nih.govresearchgate.net Similarly, an Ir/Brønsted acid dual-catalysis approach has been successfully applied to the reaction of 2-(1-hydroxyallyl)anilines with isochroman ketals to produce optically pure bisbenzannulated spiroaminals. rsc.org

| Reaction Type | Reactants | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| Allylation/Cyclization | 1-(Methylthio)-2-nitroenamines, 2-(1-Hydroxyallyl)phenols | Chiral Ir(I) | 2-Amino-3-nitro-4H-chromenes | 55-99% | 50-99% |

| Allylation/Spiroketalization | Racemic 2-(1-Hydroxyallyl)phenols, Alkynamides | Au/Ir Sequential | Spiroaminals | Moderate to High | Excellent |

| Allylation/Spiroketalization | 2-(1-Hydroxyallyl)anilines, Isochroman Ketals | Ir/Brønsted Acid | Bisbenzannulated Spiroaminals | High | >99% |

Intramolecular Cyclization Pathways

Intramolecular cyclization of this compound derivatives provides a direct route to various cyclic structures. These reactions often utilize transition metal catalysts or specific reagents to promote the formation of new rings.

Palladium-Catalyzed Asymmetric Intramolecular Friedel-Crafts Allylic Alkylation

Palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols is a powerful method for constructing chiral carbocyclic and heterocyclic frameworks. rsc.orgnih.govacs.org This reaction typically involves the activation of an allylic moiety by a palladium catalyst, followed by nucleophilic attack from the electron-rich phenol (B47542) ring.

This methodology has been successfully applied to the synthesis of various C4-substituted tetrahydroisoquinolines under mild conditions. rsc.org Using a palladium catalyst, such as Pd2(dba)3, in combination with a chiral ligand like the (1R,2R)-DACH-phenyl Trost ligand, provides the desired products in moderate to excellent yields, with good regioselectivity and enantioselectivity. rsc.org The reaction has also been extended to the synthesis of multisubstituted 9,10-dihydrophenanthrenes, achieving high yields and up to 94% ee. nih.govacs.org

A notable variation is the intramolecular ipso-Friedel-Crafts allylic alkylation, which offers a novel route to spiro[4.5]cyclohexadienones. acs.orgresearchgate.net This approach allows for the catalytic enantioselective construction of an all-carbon quaternary spirocenter. acs.orgresearchgate.net

Halocyclization and Spiroketalization

Halocyclization reactions offer a route to incorporate a halogen atom while simultaneously forming a cyclic structure. Domino electrophilic halocyclizations are particularly useful for synthesizing structurally complex molecules. While many studies have focused on fused ring systems, recent work has extended this to the formation of spirocycles. researchgate.netspringernature.com

An efficient and highly enantio- and diastereoselective halocyclization and spiroketalization of olefinic keto-acids has been developed. researchgate.net Interestingly, electron-rich thiourea (B124793) catalysts, as opposed to their electron-deficient counterparts, are crucial for achieving high enantioselectivity in these reactions. researchgate.netspringernature.com This method has been successfully applied to the synthesis of halo-spiroketals with excellent stereoselectivity (up to 99% ee and 99:1 dr). springernature.com

Other Annulation and Cycloaddition Reactions

Beyond the previously mentioned pathways, this compound and its analogs participate in a range of other annulation and cycloaddition reactions to form diverse heterocyclic systems. acs.org

For instance, an iridium-catalyzed asymmetric [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)phenols provides a direct and efficient route to a wide array of tetrahydroquinazolines in good yields and with excellent enantioselectivities (up to >99% ee). bohrium.com

Furthermore, the development of protocols for constructing chiral medium-sized heterocycles, such as eight-membered rings, is of significant interest. acs.org An asymmetric allylation/ring expansion reaction of 2-(1-hydroxyallyl)phenols with cyclobutanone (B123998) carboxamides, enabled by sequential iridium/zinc/bifunctional squaramide catalysis, affords 8-membered benzo[b]oxocines in high yields with high diastereo- and enantioselectivities. acs.org Mechanistic studies indicate that the chiral iridium catalyst controls the enantioselectivity, while the diastereoselectivity is governed by the chiral bifunctional squaramide catalyst. acs.org

| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Features |

| Intramolecular Friedel-Crafts | Phenol with allylic group | Pd / Chiral Ligand | Tetrahydroisoquinolines, Dihydrophenanthrenes | High yield, up to 94% ee |

| ipso-Friedel-Crafts | Phenol with allylic group | Pd / Chiral Ligand | Spiro[4.5]cyclohexadienones | All-carbon quaternary spirocenter |

| Halocyclization/Spiroketalization | Olefinic keto-acids | Electron-rich Thiourea / Halogen source | Halo-spiroketals | Up to 99% ee, 99:1 dr |

| [4+2] Cycloaddition | 2-(1-Hydroxyallyl)phenols, 1,3,5-Triazinanes | Iridium | Tetrahydroquinazolines | Up to >99% ee |

| Allylation/Ring Expansion | 2-(1-Hydroxyallyl)phenols, Cyclobutanone carboxamides | Ir/Zn/Squaramide | 8-Membered Benzo[b]oxocines | High diastereo- and enantioselectivity |

Mechanisms of Stereocontrol and Enantioselectivity in Reactions of this compound

The stereochemical outcome of reactions involving the chiral center in this compound is dictated by a complex interplay of catalyst-substrate interactions, reaction energetics, and the intrinsic properties of the molecule. Understanding these mechanisms is crucial for designing synthetic routes that preserve or controllably modify the stereochemistry at the carbinol carbon.

The enantioselective transformation of allylic alcohols, including structures analogous to this compound, is heavily reliant on the use of chiral transition-metal catalysts. The ligand bound to the metal center creates a chiral environment that differentiates between the two enantiofaces of the substrate or prochiral intermediates, guiding the reaction toward a specific stereoisomer. shu.edu

Iridium-based catalysts , particularly those with N,P-ligands, have proven effective for the asymmetric hydrogenation of various allylic alcohols. scispace.comresearchgate.net For instance, Ir-N,P complexes can achieve high enantioselectivities by coordinating to the substrate's hydroxyl group, which influences the stereochemical outcome. scispace.comnih.gov DFT calculations have shown that hydrogen bonding between the alcohol and the iridium hydride center can be responsible for the observed enantioselectivity. nih.gov The steric environment created by the ligand, often conceptualized using a quadrant model, dictates which face of the alkene is accessible for hydrogenation. scispace.com Variations in the ligand backbone, such as using an axis-unfixed biphenylphosphine-oxazoline (BiphPHOX), can lead to excellent chiral induction in these transformations. researchgate.net

Palladium-catalyzed reactions , such as the classic Tsuji-Trost allylic alkylation, are also pivotal. researchgate.net In these reactions, chiral ligands like phosphinooxazolines (PHOX) acs.orgacs.org, phosphoramidites acs.orgrsc.org, and chiral ammonium (B1175870) phosphines nih.gov are used to control the enantioselectivity of the nucleophilic attack on a π-allyl-palladium intermediate. In some systems, a combination of a chiral ligand and a chiral phosphate (B84403) can act synergistically to achieve high enantioselectivity in the amination of allylic alcohols. rsc.org

Rhodium catalysts are also employed, for example, in the asymmetric conjugate arylation to produce chiral phenols. rsc.org Furthermore, rhodium complexes with chiral diphosphine ligands like BINAP have been used for the kinetic resolution of secondary allylic alcohols via isomerization. u-tokyo.ac.jp

The table below summarizes representative catalyst systems used for stereoselective transformations of allylic alcohols.

| Metal Center | Chiral Ligand Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium (Ir) | N,P-Ligands (e.g., Carreira ligand) | Asymmetric Allylation / Hydrogenation | Directs nucleophilic attack or hydrogenation via coordination to the hydroxyl group. | researchgate.netresearchgate.net |

| Palladium (Pd) | Phosphinooxazoline (PHOX) | Asymmetric Allylic Alkylation / Dearomatization | Creates a chiral pocket around the metal, controlling the face of nucleophilic attack. | acs.orgacs.org |

| Palladium (Pd) | Phosphoramidite (B1245037) / Chiral Phosphate | Asymmetric Amination | Synergistic catalysis between the phosphoramidite ligand and the chiral phosphate counterion. | rsc.org |

| Rhodium (Rh) | Diphosphine (e.g., BINAP) | Asymmetric Isomerization / Conjugate Arylation | Enables kinetic resolution or asymmetric addition to form chiral centers. | rsc.orgu-tokyo.ac.jp |

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms governing the reactivity and stereoselectivity of transformations involving allylic alcohols. By modeling the transition states and calculating the reaction energy profiles, researchers can identify the factors that control the stereochemical outcome.

In the palladium-catalyzed amination of allylic alcohols, DFT calculations have been used to map the entire catalytic cycle. mdpi.com These studies revealed that hydrogen bonding between the catalyst ligand and the coordinated allylic alcohol or amine significantly lowers the energy of intermediates and transition states throughout the cycle. The calculations can also clarify the rate-determining step, which was found to be the oxidative addition of the C-O bond, a step facilitated by hydrogen bonding. mdpi.com

For the Sharpless asymmetric epoxidation, a cornerstone reaction for allylic alcohols, computational studies using the Unified Reaction Valley Approach (URVA) have dissected the reaction mechanism. mdpi.com These analyses show that the catalyst's primary role is to weaken the peroxide O-O bond before the transition state and facilitate an energetically favorable Ti-O bond cleavage instead of O-H bond cleavage, which occurs in the non-catalyzed reaction. mdpi.com The energy barrier for the catalyzed reaction is substantially lower (e.g., 22.3-24.4 kcal/mol) compared to the non-catalyzed path (38.1 kcal/mol), highlighting the catalyst's efficiency. mdpi.com

DFT studies on the nickel-catalyzed carboxylation of allylic alcohols have elucidated the roles of additives like water, which can act as a proton shuttle to activate the C-O bond in the rate-determining step. bohrium.com Similarly, energy profiles for the isomerization of allylic alcohols over gold-nickel oxide catalysts have identified protonation as the rate-determining step. oup.com The reaction of allylic alcohol with ozone has also been studied theoretically, with calculations of the relative energy profile revealing the formation pathways of various primary ozonide intermediates. researchgate.net

The table below summarizes key findings from computational studies on allylic alcohol reactions.

| Reaction Type | Catalyst System | Key Mechanistic Insight from Computation | Reference |

|---|---|---|---|

| Asymmetric Epoxidation | Titanium-Tartrate (Sharpless) | Catalyst weakens the peroxide O-O bond and replaces O-H cleavage with a more favorable Ti-O cleavage, lowering the activation energy. | mdpi.com |

| Palladium-Catalyzed Amination | Pd / Phosphine (B1218219) Ligand | Hydrogen bonding between the ligand and substrate lowers the energy of the catalytic cycle. Oxidative addition of the C-O bond is rate-determining. | mdpi.com |

| Nickel-Catalyzed Carboxylation | Nickel / Ligand | Water acts as a proton shuttle in the rate-determining C-O activation step. Regioselectivity is governed by steric hindrance. | bohrium.com |

| Isomerization | Au / NiO | The rate-determining step is the protonation process. | oup.com |

| Hydrogenation | Iridium-N,P | A hydrogen bond between the substrate's hydroxyl group and the iridium center is proposed to control the stereochemical outcome. | nih.gov |

The inherent electronic and steric characteristics of the substrate play a critical role in directing the stereochemical course of a reaction, often in concert with the catalyst.

Steric Effects: The size of the substituents around the reacting centers (the double bond and the chiral carbinol) is a major determinant of stereoselectivity. In the epoxidation of acyclic allylic alcohols, the substrate adopts a transition state conformation that minimizes allylic 1,3-strain. wikipedia.org The least sterically demanding group will orient itself away from the incoming oxidant, thereby dictating the face of attack. wikipedia.org Similarly, in iridium-catalyzed asymmetric hydrogenations, a quadrant model is often used to predict the outcome based on the steric environment around the metal center, where bulky substituents on the substrate will avoid clashing with bulky parts of the chiral ligand. scispace.com In some cases, bulky substituents on the catalyst itself can serve as the primary directing group when strong substrate-catalyst binding interactions like hydrogen bonding are absent. acs.org

Electronic Effects: The electronic nature of the substituents on the aromatic ring of this compound can influence reaction rates and, in some cases, selectivity. Electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the double bond, slowing down reactions like epoxidation. wikipedia.org Conversely, electron-donating groups increase the electron density of the π-system. In iridium-catalyzed hydrogenations of allylic alcohols with substituted aryl groups, it has been observed that both electron-donating and -withdrawing groups at the para-position have only a slight effect on the reaction, indicating that steric factors and catalyst-hydroxyl interactions are more dominant in those systems. scispace.com However, in other transformations, a combination of steric and electronic effects is responsible for the observed stereoinduction. nih.gov

The table below illustrates the influence of substrate properties on stereoselectivity.

| Property | Effect on Stereoselectivity | Example Reaction | Reference |

|---|---|---|---|

| Steric Bulk (Substrate) | Dictates the preferred conformation in the transition state to minimize allylic strain, guiding the direction of attack. | Epoxidation, Asymmetric Hydrogenation | scispace.comwikipedia.org |

| Steric Bulk (Catalyst) | The ligand creates a sterically defined pocket that only allows the substrate to bind in a specific orientation. | Asymmetric Allylic Alkylation | acs.org |

| Electronic Properties (Substrate) | Modulates the reactivity of the alkene (electron density). Can have a secondary effect on selectivity compared to steric and directing group effects. | Epoxidation, Asymmetric Hydrogenation | scispace.comwikipedia.org |

| Directing Group (Hydroxyl) | Coordinates to the metal catalyst, locking the substrate conformation and ensuring delivery of the reagent to a specific face. | Sharpless Epoxidation, Vanadium-catalyzed Epoxidation, Iridium-catalyzed Hydrogenation | nih.govwikipedia.org |

Dearomatization-Rearomatization Strategies for Phenol Derivatives in the Context of this compound

Dearomatization strategies convert flat, aromatic systems into three-dimensional cyclic structures, often creating complex molecular architectures and new stereocenters in the process. researchgate.net For a molecule like this compound, such strategies could be employed to construct spirocyclic or fused-ring systems. These reactions often proceed through a dearomatization step to form a cyclohexadienone intermediate, followed by a subsequent rearomatization event. researchgate.netnih.gov

One prominent strategy is the palladium-catalyzed dearomatization of phenols. researchgate.netnih.gov For example, a protocol for the ortho-selective alkylation of phenols with primary alcohols has been developed that proceeds via a dearomatization-rearomatization sequence, with water as the only byproduct. researchgate.netnih.gov This type of C-H functionalization could potentially be adapted for intramolecular cyclizations if the nucleophile is tethered to the phenol.

Oxidative dearomatization using hypervalent iodine reagents, such as bis(acetoxy)iodobenzene (PIDA), is another powerful method. nih.gov When phenols with tethered nucleophiles (like an alkene) are treated with an oxidant, an intramolecular cyclization can occur, trapping the initially formed phenoxonium ion. researchgate.net This has been used to generate spirodienones. researchgate.net In the context of this compound, the allylic group itself or a modified version could act as the tethered nucleophile, leading to dearomative spiroannulation. Palladium catalysis has been used to achieve intermolecular dearomatizing [3 + 2] spiroannulation between phenol-based biaryls and allenes, where a key step is the regioselective allylative dearomatization of the phenol. acs.org

These strategies are synthetically valuable as they can rapidly build molecular complexity. nih.govthieme-connect.com The dearomatization of a phenol derivative can generate a prochiral dienone, setting the stage for subsequent stereoselective transformations. thieme-connect.com

Electrophilic and Nucleophilic Reactivity of the Allylic and Phenolic Moieties

This compound possesses two distinct functional groups, the phenolic ring and the allylic alcohol side chain, each with its own characteristic reactivity.

Reactivity of the Phenolic Moiety: The hydroxyl group on the aromatic ring is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.orgcollegedunia.com The lone pairs on the phenolic oxygen donate electron density into the benzene (B151609) ring via resonance, making the ring highly nucleophilic and much more reactive towards electrophiles than benzene itself. quora.comlibretexts.org This enhanced reactivity facilitates reactions like halogenation, nitration, and Friedel-Crafts reactions, which would predominantly occur at the positions ortho to the hydroxyl group (C3 and C5). libretexts.orgcollegedunia.com The phenol can also be oxidized to form a quinone. libretexts.org The phenolic proton is weakly acidic, and deprotonation to the phenoxide ion further enhances the ring's reactivity towards electrophiles.

Reactivity of the Allylic Alcohol Moiety: The allylic alcohol functionality is a versatile handle for a wide range of transformations. The hydroxyl group itself is a poor leaving group but can be activated, for example by protonation or conversion to a better leaving group, to allow for nucleophilic substitution (SN1 or SN2') reactions. libretexts.org More commonly, transition metal catalysts are used to directly activate the allylic alcohol. Gold(I) catalysts can promote a Friedel-Crafts-type allylation of a phenol with an allylic alcohol, followed by an intramolecular hydroalkoxylation to form chromans in a one-pot process. beilstein-journals.org Palladium catalysts can generate a π-allyl complex, which can then be attacked by a variety of nucleophiles in reactions like the Tsuji-Trost alkylation. researchgate.netacs.org The double bond is susceptible to electrophilic addition, and its proximity to the hydroxyl group allows for highly stereoselective reactions like the Sharpless epoxidation. wikipedia.org Furthermore, the entire allylic alcohol system can undergo metal-catalyzed isomerization, where the double bond migrates to form an enol or aldehyde. u-tokyo.ac.jp

Applications of R 4 1 Hydroxyallyl Phenol As a Chiral Building Block

Synthesis of Chiral Spirocyclic Compounds

The construction of chiral spirocycles, three-dimensional structures containing two rings connected by a single common atom, represents a significant challenge in organic synthesis. rsc.org (R)-4-(1-Hydroxyallyl)phenol has emerged as a powerful tool in this field, enabling the stereocontrolled synthesis of various spirocyclic frameworks.

Chiral spiroketals and spiroaminals are key structural motifs found in a wide range of biologically active natural products. researchgate.net The enantioselective synthesis of these compounds has been a long-standing goal for synthetic chemists.

Recent advancements have demonstrated the utility of racemic 2-(1-hydroxyallyl)phenols in gold and iridium co-catalyzed cascade reactions with alkynyl amides or alcohols to produce spiroaminals and spiroketals with high diastereoselectivities and enantioselectivities. thieme-connect.com This method facilitates the formation of one C-C, one C-O, and one C-N bond in a single operation. thieme-connect.com In a notable example, a gram-scale reaction yielded the desired spiroketal in 72% yield with 99% enantiomeric excess (ee) and a 20:1 diastereomeric ratio (dr). thieme-connect.com

Furthermore, an iridium-catalyzed asymmetric cascade allylation/spiroketalization reaction between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines has been developed. researchgate.net This protocol, utilizing a chiral Ir(I) catalyst, furnishes structurally novel oxazoline-spiroketals in yields up to 86%, with greater than 99% ee and a diastereomeric ratio exceeding 20:1. researchgate.netresearchgate.net Control experiments have indicated that substitution at the 4-position of the 5-methyleneoxazoline is crucial for the spiroketalization to occur and to prevent aromatization. researchgate.net

An Ir/Brønsted acid dual-catalyzed asymmetric cascade reaction of 2-(1-hydroxyallyl)phenols with isochroman (B46142) ketals has also been reported to afford antifungal spiroketals with high enantioselectivities. researchgate.net

Table 1: Synthesis of Spiroketals and Spiroaminals

| Reaction Type | Catalysts | Reactants | Product | Yield (%) | ee (%) | dr | Reference |

| Cascade Allylation/Spiroketalization | Gold/Iridium | rac-2-(1-Hydroxyallyl)phenol, Alkynyl amide/alcohol | Spiroaminal/Spiroketal | ≤82 | ≤99 | >20:1 | thieme-connect.com |

| Asymmetric Cascade Allylation/Spiroketalization | Chiral Ir(I) | 2-(1-Hydroxyallyl)phenol, 5-Methyleneoxazoline | Oxazoline-Spiroketal | up to 86 | >99 | >20:1 | researchgate.netresearchgate.net |

| Asymmetric Cascade Reaction | Ir/Brønsted acid | 2-(1-Hydroxyallyl)phenol, Isochroman ketal | Antifungal Spiroketal | High | High | - | researchgate.net |

The spiroindoline framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities. The development of efficient methods for the asymmetric synthesis of spiroindoline derivatives is therefore of great interest.

While direct applications of this compound in the synthesis of spiroindoline derivatives are not extensively documented in the provided context, the synthesis of spiro-isoindolinone-indoles has been achieved through an enantioselective intramolecular tandem cyclization of o-alkynylbenzamides using a chiral phosphoric acid catalyst. researchgate.net This highlights a strategy that could potentially be adapted for the synthesis of other spiroindoline-containing structures.

The versatility of this compound extends to the synthesis of other unique and structurally complex spirocyclic architectures.

For instance, an iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition reaction of cyclic enamindes with 2-(1-hydroxyallyl)phenols has been developed. This method provides access to a wide range of N-unsubstituted spiro-N,O-ketals with good efficiency. researchgate.net Additionally, an iridium-catalyzed asymmetric [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)phenols offers a direct route to chiral 1,3-benzoxazines. researchgate.net

Furthermore, the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been accomplished through a diastereoselective Au/Pd relay catalytic tandem cyclization reaction. researchgate.net This process involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net

Table 2: Synthesis of Other Novel Spiroarchitectures

| Reaction Type | Catalysts | Reactants | Product | Yield (%) | dr | Reference |

| Enantioselective [4+2] Cycloaddition | Iridium/Brønsted acid | Cyclic enamindes, 2-(1-Hydroxyallyl)phenols | N-unsubstituted spiro-N,O-ketals | Good | - | researchgate.net |

| Asymmetric [4+2] Cycloaddition | Iridium | 1,3,5-Triazinanes, 2-(1-Hydroxyallyl)phenols | Chiral 1,3-benzoxazines | - | - | researchgate.net |

| Diastereoselective Tandem Cyclization | Au/Pd | Enynamide, Vinyl benzoxazinanone | 2-Oxa-7-azaspiro[4.5]decane derivatives | 31-97 | 6:1 to >20:1 | researchgate.net |

Construction of Chiral Heterocyclic Scaffolds

Chiral heterocyclic compounds are of immense importance in drug discovery and development. This compound serves as a key precursor for the enantioselective synthesis of various heterocyclic systems, including chromene and 9,10-dihydrophenanthrene (B48381) derivatives.

The chromene ring system is a common feature in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. beilstein-journals.orguobaghdad.edu.iq The development of efficient synthetic routes to enantiomerically enriched chromene derivatives is a significant area of research.

A gold(I)-catalyzed endo-cyclization of o-(1-hydroxyallyl)phenols has been reported as a high-yielding method for the synthesis of chromene derivatives. researchgate.netacs.org This system is tolerant of both electron-rich and electron-deficient aryl rings, as well as a high degree of substitution on the allyl moiety. researchgate.net

Furthermore, an enantioselective cascade allylation/cyclization reaction of 1-(methylthio)-2-nitroenamines with 2-(1-hydroxyallyl)phenols, catalyzed by a chiral Ir(I) catalyst, has been shown to produce a broad range of 2-amino-3-nitro-4H-chromene derivatives in moderate to high yields. researchgate.netresearchgate.net

Table 3: Synthesis of Chromene Derivatives

| Reaction Type | Catalyst | Reactants | Product | Yield | Reference |

| Endo-cyclization | Gold(I) | o-(1-Hydroxyallyl)phenols | Chromene derivatives | High | researchgate.netacs.org |

| Cascade Allylation/Cyclization | Chiral Ir(I) | 1-(Methylthio)-2-nitroenamines, 2-(1-Hydroxyallyl)phenols | 2-Amino-3-nitro-4H-chromene derivatives | Moderate to High | researchgate.netresearchgate.net |

The 9,10-dihydrophenanthrene core is present in various natural products and has been explored for potential biological applications. mdpi.com Several synthetic methodologies have been developed for the construction of this tricyclic system.

A novel approach involves a palladium-catalyzed 6π electrocyclic reaction for the rapid synthesis of substituted 9,10-dihydrophenanthrene compounds. espublisher.com Another strategy utilizes a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction involving formaldehyde (B43269) elimination. espublisher.comespublisher.com More traditional methods include the synthesis from ethyl 9,10-dihydrophenanthrene-1-carboxylate via reduction with lithium aluminum hydride. prepchem.com Additionally, one-pot multi-component reactions of aldehydes, malononitrile (B47326), 1-tetralone, and ammonium (B1175870) acetate (B1210297) have been employed to synthesize 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles in good yields. mdpi.com

Table 4: Synthesis of 9,10-Dihydrophenanthrene Derivatives

| Synthetic Method | Key Features | Starting Materials | Product | Yield (%) | Reference |

| Palladium-catalyzed 6π electrocyclic reaction | Rapid synthesis | - | Substituted 9,10-dihydrophenanthrenes | - | espublisher.com |

| Palladium-catalyzed Heck reaction followed by Reverse Diels-Alder | Formaldehyde elimination | - | 9,10-Dihydrophenanthrenes | - | espublisher.comespublisher.com |

| Reduction | Use of LiAlH₄ | Ethyl 9,10-dihydrophenanthrene-1-carboxylate | 9,10-Dihydrophenanthrene-1-methanol | - | prepchem.com |

| One-pot multi-component reaction | Efficient and novel | Aldehydes, malononitrile, 1-tetralone, ammonium acetate | 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles | 72-84 | mdpi.com |

Benzo[b]oxocines

This compound and its derivatives are key starting materials in the enantioselective synthesis of benzo[b]oxocines, an important class of eight-membered oxygen-containing heterocycles. These structures are of interest due to their presence in some natural products and their potential pharmacological activities.

One prominent strategy involves a sequential catalytic process that facilitates an asymmetric allylation followed by a ring-expansion reaction. acs.org In a method developed by Yang, Tian, Deng, and coworkers, 2-(1-hydroxyallyl)phenols react with cyclobutanone (B123998) carboxamides in a process enabled by multiple catalysts. acs.orgnih.govacs.org This reaction sequence proceeds with high diastereoselectivity and excellent enantioselectivity, affording a range of eight-membered benzo[b]oxocines. acs.orgnih.gov

The mechanism involves an initial iridium-catalyzed asymmetric allylation, which establishes the enantioselectivity of the process. acs.orgnih.gov This is followed by a zinc-cocatalyzed cascade allylation/hemiketalization to form a key hemiketal intermediate. nih.gov The final ring-expansion step, which determines the diastereoselectivity, is controlled by a chiral bifunctional squaramide catalyst that activates the strained hemiketal intermediate, leading to the formation of the benzo[b]oxocine product. acs.orgnih.gov This sophisticated multi-catalyst system demonstrates the utility of chiral precursors like this compound in constructing complex, stereochemically rich cyclic systems. nih.gov

Another powerful method for accessing chiral benzo[b]oxocines is through palladium-catalyzed [4+4] cycloadditions. This approach provides a direct and efficient route to functionalized benzo[b]oxocines that possess adjacent all-carbon quaternary and tertiary stereocenters. rsc.org The reactions proceed in high yields and with excellent diastereoselectivity and enantioselectivity. rsc.org The resulting eight-membered ring structures can be further modified, highlighting the synthetic utility of this method for creating diverse chiral molecules. rsc.org

Table 1: Examples of Benzo[b]oxocine Synthesis using 2-(1-Hydroxyallyl)phenol Derivatives

| Catalyst System | Reaction Type | Key Features | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Iridium/Zinc/Squaramide | Asymmetric Allylation / Ring Expansion | Sequential catalysis controls enantioselectivity and diastereoselectivity independently. | 8-membered benzo[b]oxocines | High | High | Excellent | nih.gov, acs.org |

| Palladium | [4+4] Cycloaddition | Forms adjacent all-carbon quaternary and tertiary stereocenters. | Functionalized benzo[b]oxocines | up to 95% | up to 20:1 | up to 98% | rsc.org |

Precursors for Advanced Organic Materials and Supramolecular Architectures with Defined Chirality

The transfer of chirality from a molecular level to a macroscopic or supramolecular level is a key goal in materials science, enabling the development of materials with unique optical, electronic, and recognition properties. rsc.orgresearchgate.net this compound is an ideal candidate as a building block for such materials due to its combination of a defined stereocenter, a hydrogen-bonding phenol (B47542) group, and an aromatic ring capable of π-π stacking interactions. mdpi.comnih.gov

Supramolecular chirality arises from the specific spatial arrangement of molecular components held together by non-covalent forces. rsc.org These forces include hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov Chiral molecules like this compound can act as "chiral seeds," directing the assembly of achiral or other chiral molecules into larger, ordered structures with a preferred handedness (helicity). rsc.orgmdpi.com

The hydroxyl group of the phenol and the chiral secondary alcohol can participate in extensive hydrogen-bonding networks. nih.gov This directional and specific interaction is crucial for the self-assembly process, which forms the basis of many advanced materials, including supramolecular gels and liquid crystals. rsc.orgresearchgate.net The phenyl ring provides a site for aromatic stacking (π-π interactions), which further stabilizes the resulting supramolecular architectures. mdpi.com

By incorporating this compound into polymers or larger molecular frameworks, its chirality can be amplified and transferred throughout the material. This is fundamental for creating materials for chiroptical devices, chiral sensors, and asymmetric catalysis. rsc.org The design of functional chiral nanostructures in solution is a significant challenge in supramolecular chemistry, with potential applications in sensing and materials science. rsc.org The use of well-defined chiral building blocks is essential for controlling the structure and function of these complex assemblies. rsc.org

Spectroscopic Characterization Techniques for Stereochemical Elucidation of R 4 1 Hydroxyallyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While NMR is inherently insensitive to chirality in an achiral solvent, it can be a powerful tool for stereochemical assignment through several strategies.

For (R)-4-(1-Hydroxyallyl)phenol, ¹H NMR spectroscopy provides characteristic signals for the aromatic, vinylic, and aliphatic protons. The protons on the phenolic ring typically appear in the aromatic region (δ 6.8-7.3 ppm), while the allyl group protons exhibit distinct signals for the methine (CH-OH), and the terminal vinyl (-CH=CH₂) protons. The hydroxyl proton's chemical shift is variable and depends on concentration and solvent.

¹³C NMR spectroscopy complements the proton data, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms, providing clear evidence for the phenolic ring, the carbinol carbon (C-OH), and the vinyl carbons.

To distinguish between enantiomers, chemists often convert them into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomeric esters exhibit distinct NMR spectra, with noticeable differences in chemical shifts (Δδ) for protons and carbons near the stereocenter, allowing for the determination of enantiomeric excess (ee). Alternatively, chiral solvating agents (CSAs) or chiral shift reagents can be used to induce temporary diastereomeric interactions, leading to the separation of signals for the (R) and (S) enantiomers in the NMR spectrum. chemicalforums.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(1-Hydroxyallyl)phenol Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic Protons | 6.80 - 7.25 (m) | 115.0 - 130.0 |

| C-OH (ipso) | - | 155.0 - 158.0 |

| CH-OH | ~5.2 (d) | ~75.0 |

| -CH=CH₂ | ~5.9 (ddd) | ~140.0 |

| -CH=CH₂ | ~5.1 (m) | ~115.0 |

| OH | Variable (br s) | - |

Note: Values are approximate and can vary based on solvent and specific derivative.

Mass Spectrometry Techniques for Structural Information

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Standard mass spectrometry, however, is "chirally blind" and cannot distinguish between enantiomers as they have identical masses. spectroscopyonline.com

To achieve chiral discrimination using MS, it is often coupled with a chiral separation technique, such as chiral liquid chromatography (LC-MS). nih.gov Another approach involves the formation of diastereomeric complexes. By reacting the analyte with a chiral selector, diastereomers are formed that can exhibit different fragmentation patterns or ion mobilities in the mass spectrometer, allowing for their differentiation. polyu.edu.hk Tandem mass spectrometry (MS/MS) is particularly useful in this regard, as it can probe the differential stability and fragmentation of these diastereomeric complexes. polyu.edu.hk

Advanced techniques like Mass-Selected Photoelectron Circular Dichroism (MS-PECD) have emerged, which can directly distinguish enantiomers in the gas phase by measuring the asymmetry in the angular distribution of photoelectrons produced by ionization with circularly polarized light. spectroscopyonline.com

Table 2: Key Mass Spectrometry Data for 4-(1-Hydroxyallyl)phenol

| Parameter | Information Provided | Typical Value/Observation |

| Molecular Ion [M]⁺ | Molecular Weight Confirmation | m/z ≈ 150.0681 (for C₉H₁₀O₂) |

| Fragmentation | Structural Fragments | Loss of H₂O, loss of allyl group |

| High-Resolution MS | Elemental Formula | Confirms C₉H₁₀O₂ |

| LC-MS (Chiral Column) | Enantiomer Separation | Different retention times for (R) and (S) forms |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation, which excites molecular vibrations. While enantiomers have identical IR spectra in an achiral environment because their corresponding bonds vibrate at the same frequencies, IR spectroscopy is invaluable for confirming the presence of key functional groups in this compound. chemicalforums.comyoutube.com

The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic and alcoholic hydroxyl groups. libretexts.orglibretexts.org The broadness is due to hydrogen bonding. Other characteristic peaks include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the allyl group, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹) and the vinyl group (~1640 cm⁻¹), and a strong C-O stretching band (around 1200-1250 cm⁻¹ for the phenol (B47542) and 1000-1100 cm⁻¹ for the secondary alcohol). libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkene C=C | Stretching | ~1640 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1250 |

| Alcoholic C-O | Stretching | 1000 - 1100 |

Ultraviolet-Visible (UV/Vis) and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about electronic transitions within a molecule. The phenolic ring in this compound acts as a chromophore, leading to characteristic absorption bands in the UV region, typically around 220 nm and 270-280 nm. researchgate.net Like IR and MS, conventional UV/Vis spectroscopy does not differentiate between enantiomers.

Circular Dichroism (CD) spectroscopy, however, is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule does not exhibit a CD signal, but a chiral molecule will produce a unique CD spectrum. The characteristic peaks in a CD spectrum are known as Cotton effects, which can be positive or negative. slideshare.net The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the molecule. slideshare.netnih.gov For this compound, the electronic transitions of the phenyl chromophore, perturbed by the chiral center, will give rise to a specific CD spectrum, which would be a mirror image of the spectrum for its (S)-enantiomer.

Table 4: Chiroptical Data for a Chiral Phenolic Compound

| Technique | Parameter | Typical Observation for this compound |

| UV/Vis Spectroscopy | λmax | ~220 nm, ~275 nm |

| CD Spectroscopy | Cotton Effect | Specific positive or negative peaks corresponding to UV absorptions |

| Optical Rotation | [α]D | A specific value (positive or negative) |

X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govspringernature.com This technique requires a high-quality single crystal of the compound. The crystal diffracts X-rays in a unique pattern, which allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule.

To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net When atoms in the crystal absorb and re-scatter X-rays, a small phase shift occurs, which is dependent on the X-ray wavelength and the atom type. This effect breaks the inversion symmetry of the diffraction pattern, allowing for the distinction between a molecule and its mirror image. The Flack parameter is a critical value calculated during the structure refinement that indicates whether the determined absolute configuration is correct; a value close to zero for a known enantiopure sample confirms the assignment. researchgate.netnih.gov For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its R configuration. researchgate.net

Advanced Spectroscopic Methods (e.g., Fluorescence, Raman Spectroscopy) in Stereochemical Research

Beyond the standard techniques, advanced spectroscopic methods offer further insights into molecular chirality. While fluorescence spectroscopy is generally not inherently chiral, enantioselective fluorescence sensing can be achieved using chiral selectors or hosts that interact differently with each enantiomer, leading to a measurable difference in fluorescence intensity or lifetime.

Raman spectroscopy, which measures vibrational modes like IR, is also typically insensitive to chirality. rsc.org However, its advanced counterpart, Raman Optical Activity (ROA), is a powerful chiroptical technique. rsc.orgcityu.edu.hk ROA measures the small intensity difference in the Raman scattering of right and left circularly polarized light. rsc.org The resulting ROA spectrum is rich in structural information and is highly sensitive to the stereochemistry of the molecule, providing a detailed vibrational fingerprint of its chirality. nih.gov

Future Directions in Research on R 4 1 Hydroxyallyl Phenol

Development of Novel Asymmetric Catalytic Systems for Enhanced Efficiency and Selectivity

While methods for the synthesis of chiral allylic alcohols are established, the pursuit of catalytic systems with improved efficiency, selectivity, and broader substrate scope remains a key research objective. Future efforts in the synthesis of (R)-4-(1-Hydroxyallyl)phenol and its analogues will likely concentrate on several cutting-edge areas of asymmetric catalysis.

One promising avenue is the continued development of transition-metal catalysis. Systems based on metals like palladium, iridium, and copper have shown considerable success in asymmetric allylic substitutions and additions. For instance, palladium-catalyzed asymmetric allylic substitution reactions are powerful tools for creating chiral allylic compounds. nih.govresearchgate.net Future research could focus on designing new chiral ligands that can precisely control the enantioselectivity of the allylation of 4-hydroxyphenacyl derivatives or related precursors. The goal would be to develop catalysts that operate under milder conditions, with lower catalyst loadings, and provide consistently high enantiomeric excess (ee). nih.govresearchgate.net

Organocatalysis presents another fertile ground for innovation. Chiral small organic molecules, acting as catalysts, have emerged as a powerful alternative to metal-based systems. chiralpedia.com For the synthesis of this compound, research into novel chiral Brønsted acids or bifunctional organocatalysts could lead to new pathways. These catalysts could activate carbonyl compounds towards enantioselective addition of allylating agents, offering a metal-free and often more environmentally benign approach.

Furthermore, biocatalysis, utilizing enzymes such as engineered alcohol dehydrogenases, offers exceptional selectivity. acs.orgnih.gov Developing enzymatic kinetic resolutions or asymmetric reductions of a corresponding ketone precursor could provide a highly efficient and sustainable route to enantiopure this compound. The table below outlines potential catalytic systems that warrant further investigation.

| Catalytic System | Catalyst Type | Potential Reaction | Advantages |

| Palladium-Ligand Complex | Transition Metal | Asymmetric Allylic Alkylation | High efficiency, well-established reactivity. nih.govresearchgate.net |

| Iridium-Phosphoramidite | Transition Metal | Enantioselective Allylation | High regioselectivity and enantioselectivity. thieme-connect.de |

| Chiral Phosphoric Acid | Organocatalyst | Asymmetric Carbonyl Allylation | Metal-free, mild conditions. nih.gov |

| Engineered Ketoreductase | Biocatalyst | Asymmetric Reduction | Exceptional enantioselectivity, green chemistry. acs.orgnih.gov |

The rational design of these catalytic systems, aided by a deeper understanding of reaction mechanisms, will be crucial in achieving optimal performance.

Exploration of New Cascade and Multicomponent Reactions for Molecular Complexity

Cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions (MCRs), which combine three or more reactants in one pot, are powerful strategies for building molecular complexity efficiently. researchgate.netmdpi.comjocpr.combaranlab.org Applying these principles to syntheses involving this compound could unlock rapid access to complex molecular architectures.

Future research could devise cascade sequences that are initiated by the functionalities present in the this compound scaffold. For example, an intramolecular cyclization triggered by the phenol (B47542) or alcohol group onto the allyl moiety could lead to chiral heterocyclic frameworks like dihydrobenzofurans or chromanes. nih.gov Such a Wacker-type oxidative cyclization could be a potential route for derivatization. nih.gov

MCRs offer another exciting direction. Designing a three- or four-component reaction where an aldehyde, an amine, and a component that generates an allyl nucleophile react in the presence of a chiral catalyst could, in principle, construct a molecule similar to this compound in a single step. More likely, this compound itself could serve as a chiral component in an MCR. Its hydroxyl and allyl groups could participate in sequential reactions with other substrates, leading to the rapid assembly of highly functionalized and stereochemically rich products. For instance, the phenol moiety could participate in a Mannich-type reaction, followed by a reaction involving the allyl group. rsc.org

The development of such reactions would significantly enhance synthetic efficiency by reducing the number of steps, purification processes, and waste generation, aligning with the principles of green chemistry.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for elucidating reaction mechanisms and predicting stereochemical outcomes. rsc.orgurv.cat Future research on this compound will greatly benefit from the application of advanced computational modeling.

DFT calculations can be employed to model the transition states of various catalytic asymmetric reactions leading to the formation of this compound. rsc.org This would allow for a detailed understanding of how different chiral catalysts and ligands control enantioselectivity. By analyzing the energetic profiles of competing reaction pathways, researchers can rationally design more effective catalysts. For example, modeling the interaction between a chiral ligand and a metal center during an allylation reaction can reveal the key steric and electronic factors that favor the formation of the (R)-enantiomer. urv.cat

Furthermore, computational modeling can be used to predict the reactivity of this compound in subsequent transformations. By calculating properties such as bond dissociation energies and frontier molecular orbital energies, it is possible to anticipate how the molecule will behave in various reaction conditions, including cascade and multicomponent reactions. nih.gov This predictive power can help guide experimental design, saving time and resources by focusing on the most promising synthetic routes. The insights gained from these computational studies will be invaluable for overcoming challenges in selectivity and reactivity, and for the discovery of entirely new transformations.

Synthesis of Undiscovered Chiral Scaffolds and Natural Product Analogues Utilizing this compound as a Key Precursor

The true value of a chiral building block like this compound lies in its application in the synthesis of more complex and valuable molecules. researchgate.net Its bifunctional nature, with a nucleophilic phenol, a reactive alcohol, and an electrophilic/nucleophilic allyl group, makes it a versatile precursor for a wide range of chiral scaffolds and natural product analogues. nih.govrsc.org

Future synthetic campaigns could utilize this compound to access novel chiral heterocyclic systems. For example, through strategic functionalization and cyclization reactions, it could be converted into chiral benzofurans, chromenes, or other oxygen-containing heterocycles that are common motifs in biologically active natural products. The stereocenter in the starting material would ensure the enantiopurity of the resulting complex structures.

Moreover, this compound is an ideal starting point for the synthesis of analogues of natural products that contain a phenolic or allylic alcohol moiety. Many natural products, such as certain flavonoids and lignans, possess such features. By incorporating the this compound core, chemists can create novel analogues with potentially enhanced or modified biological activities. This approach is particularly relevant in medicinal chemistry, where the synthesis of natural product derivatives is a key strategy for drug discovery. nih.govresearchgate.net The table below lists potential target scaffolds.

| Target Scaffold/Analogue | Synthetic Strategy | Potential Application |

| Chiral Dihydrobenzofurans | Intramolecular Oxidative Cyclization | Bioactive compounds, ligands. nih.gov |

| Chiral Chromanes | Intramolecular Cycloetherification | Pharmaceutical intermediates. |

| Flavonoid Analogues | Multi-step functionalization and ring formation | Medicinal chemistry. nih.gov |

| Axially Chiral Biaryls | Oxidative Coupling | Chiral ligands, natural products. nih.gov |

The exploration of this compound as a precursor will undoubtedly lead to the discovery of new chiral molecules with interesting structural and biological properties, further solidifying its importance as a valuable tool in asymmetric synthesis.

Q & A

Q. What are the established synthetic routes for (R)-4-(1-Hydroxyallyl)phenol, and how does stereochemistry influence the reaction design?

The synthesis of this compound requires enantioselective methods to preserve the (R)-configuration. Catalytic asymmetric allylation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) could be employed, as seen in analogous phenolic derivatives . Steric and electronic factors in the allyl group must be optimized to avoid racemization. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- NMR : Analyze the hydroxyl (δ ~5–6 ppm) and allyl proton signals (δ 5.5–6.5 ppm, coupling constants for stereochemistry).

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and conjugated allyl C=C (1640–1680 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or allyl group cleavage) . Discrepancies in spectral data between batches may arise from impurities or hydration; cross-validate with elemental analysis .

Q. What are the stability considerations for this compound under varying storage conditions?